molecular formula C13H17FN2O B5362768 N-(3-fluorophenyl)-1-azepanecarboxamide

N-(3-fluorophenyl)-1-azepanecarboxamide

Cat. No. B5362768
M. Wt: 236.28 g/mol
InChI Key: ARTIUMHVYNDLSY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-azepanecarboxamide, also known as PF-04457845, is a small molecule antagonist of the orexin 1 receptor (OX1R) that has been developed for the treatment of sleep disorders. Orexins are neuropeptides that play a role in the regulation of wakefulness and arousal, and their dysregulation has been implicated in a variety of sleep disorders, including insomnia, narcolepsy, and sleep apnea. PF-04457845 has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mechanism of Action

N-(3-fluorophenyl)-1-azepanecarboxamide acts as a selective antagonist of the OX1R, which is one of two receptors for orexins. Orexins bind to OX1R and OX2R to promote wakefulness and arousal, and their dysregulation has been implicated in sleep disorders. By blocking the activity of OX1R, this compound reduces the effects of orexins on wakefulness and arousal, leading to increased sleep time and improved sleep quality.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of sleep and wakefulness. This selectivity for the orexin system may contribute to the lack of sedative effects observed with this compound. This compound has also been shown to have a relatively short half-life in humans, which may contribute to its lack of residual effects on cognitive function.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, allowing for the development of analogs with improved pharmacological properties. It has also been shown to have high selectivity for the OX1R, which reduces the potential for off-target effects. However, this compound may have limitations for use in certain experiments, such as those involving animal models of sleep disorders that do not express the same isoforms of the orexin receptors as humans.

Future Directions

There are several potential future directions for research on N-(3-fluorophenyl)-1-azepanecarboxamide and other orexin receptor antagonists. One direction is the development of more selective and potent antagonists that can be used to further elucidate the role of orexins in sleep and wakefulness. Another direction is the evaluation of orexin receptor antagonists in other neurological disorders, such as depression and anxiety, which have been linked to dysregulation of the orexin system. Additionally, the use of orexin receptor antagonists in combination with other sleep aids, such as melatonin or benzodiazepines, may have synergistic effects on sleep quality and duration.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-1-azepanecarboxamide involves the reaction of 3-fluorobenzoyl chloride with 1-aminocyclohexane in the presence of a base, followed by cyclization of the resulting intermediate with phosgene to form the azepanone ring. The carboxamide group is then introduced by reaction with an amine, such as methylamine or ethylamine, to yield the final product.

Scientific Research Applications

N-(3-fluorophenyl)-1-azepanecarboxamide has been extensively studied in preclinical models of sleep disorders, including rodent models of insomnia and narcolepsy. In these studies, this compound has been shown to increase sleep time and improve sleep quality, without causing sedation or impairing cognitive function. This compound has also been shown to reduce the frequency and severity of cataplexy, a symptom of narcolepsy characterized by sudden muscle weakness or paralysis.

properties

IUPAC Name

N-(3-fluorophenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTIUMHVYNDLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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